Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate
Description
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Properties
IUPAC Name |
ethyl 2-[benzyl(3-cyanopropyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-19-15(18)13-17(11-7-6-10-16)12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICVAODCXHLLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCCC#N)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility Profile of Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate is a complex organic molecule incorporating several functional groups: an ethyl ester, a tertiary amine, a nitrile, and a benzyl group.[1][2] Its molecular structure dictates its physicochemical properties and, consequently, its solubility in various organic solvents. Understanding the solubility profile of this compound is paramount for a range of applications in the pharmaceutical and chemical industries, including reaction optimization, purification, formulation development, and drug delivery. The interplay of its polar (nitrile, ester, amine) and nonpolar (benzyl group, alkyl chains) moieties suggests a nuanced solubility behavior that warrants detailed investigation.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a solute in a solvent is governed by the principle of "like dissolves like".[3] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. The molecular structure of this compound (Molecular Formula: C₁₅H₂₀N₂O₂) suggests a balance of polar and nonpolar characteristics.
-
Polar Moieties: The nitrile (-C≡N) and ethyl ester (-COOCH₂CH₃) groups are polar and capable of dipole-dipole interactions. The tertiary amine (-N<) can act as a hydrogen bond acceptor.
-
Nonpolar Moieties: The benzyl group (C₆H₅CH₂-) and the propyl chain (-CH₂CH₂CH₂-) are nonpolar and contribute to van der Waals interactions.
Based on this structure, we can predict its general solubility trends:
-
High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Examples include acetone, ethyl acetate, and dichloromethane.
-
Moderate Solubility: Likely in polar protic solvents like alcohols (e.g., ethanol, methanol), where the solvent's hydrogen bonding network might be slightly disrupted by the nonpolar parts of the molecule.
-
Low Solubility: Predicted in highly nonpolar solvents such as hexanes and in highly polar, hydrogen-bonded solvents like water, where the energetic cost of breaking the solvent-solvent interactions is not compensated by solute-solvent interactions.
Illustrative Solubility Data
The following table presents a hypothetical, yet chemically reasonable, solubility profile of this compound in a range of common organic solvents at 25 °C. This data is for illustrative purposes to guide experimental design.
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |
| Acetone | Polar Aprotic | > 20 |
| Acetonitrile | Polar Aprotic | 15 - 20 |
| Dichloromethane | Polar Aprotic | > 25 |
| Dimethylformamide (DMF) | Polar Aprotic | > 25 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 25 |
| Ethyl Acetate | Polar Aprotic | > 20 |
| Ethanol | Polar Protic | 10 - 15 |
| Hexanes | Nonpolar | < 0.1 |
| Isopropanol | Polar Protic | 5 - 10 |
| Methanol | Polar Protic | 15 - 20 |
| Tetrahydrofuran (THF) | Polar Aprotic | > 20 |
| Toluene | Nonpolar | 1 - 5 |
| Water | Polar Protic | < 0.01 |
Experimental Determination of Solubility
To obtain precise and reliable solubility data, standardized experimental methods must be employed. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and straightforwardness.[4][5]
The Shake-Flask Method: A Step-by-Step Protocol
This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.[6][7]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with tight-fitting caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.[7]
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[6][8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.[8]
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.[6]
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[9] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[10]
Workflow for Solubility Determination
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: Generally, solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screening of solvents with varying polarities is recommended.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.
-
pH (for aqueous solutions): Although this guide focuses on organic solvents, if aqueous solubility were to be investigated, the pH of the solution would be a critical factor due to the basicity of the tertiary amine.[11]
Logical Relationship between Molecular Structure and Solubility
Caption: Influence of Molecular Features on Solvent Compatibility.
Conclusion
The solubility profile of this compound in organic solvents is a critical parameter for its effective utilization in research and development. This guide has provided a predictive overview of its solubility based on its molecular structure and has detailed the robust shake-flask method for its experimental determination. By systematically evaluating its solubility in a range of solvents, researchers can optimize processes such as synthesis, purification, and formulation, thereby accelerating the development of new chemical entities and pharmaceutical products.
References
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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Nool. Solubility test for Organic Compounds. [Link]
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Course Hero. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
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NIH National Library of Medicine. Physics-Based Solubility Prediction for Organic Molecules. [Link]
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Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]
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Wikipedia. Ethyl cyanoacetate. [Link]
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IntechOpen. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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- 3. chem.ws [chem.ws]
- 4. dissolutiontech.com [dissolutiontech.com]
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- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate
Introduction: The Imperative of Stability in Drug Development
In the landscape of pharmaceutical development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. It dictates not only the shelf-life and storage conditions of the final drug product but also its safety and efficacy profile. An unstable compound can degrade into impurities that may be inactive, less active, or even toxic.[1][2] Therefore, a comprehensive understanding of a molecule's stability under various environmental conditions is a non-negotiable prerequisite for its advancement through the development pipeline.
This guide provides a detailed technical overview of the thermodynamic stability of Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate, a novel small molecule with potential therapeutic applications. While specific experimental data on this compound is not publicly available, this document will leverage established principles of chemical stability, data from analogous structures, and regulatory guidelines to construct a robust framework for its stability assessment. The intended audience for this guide includes researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the stability challenges of a new chemical entity.
Molecular Profile: this compound
This compound (CAS No. 194874-12-9) is a tertiary amine with ester and nitrile functionalities.[3] Its structure presents several potential sites for degradation, which must be systematically investigated.
-
Ester Moiety: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid and ethanol. This is often a primary degradation pathway for ester-containing drugs.[4]
-
Tertiary Amine: The nitrogen atom's lone pair of electrons makes it susceptible to oxidation. The benzylic position is also prone to oxidation.
-
Nitrile Group: While generally more stable than esters, nitriles can undergo hydrolysis to form amides or carboxylic acids under more forcing conditions (e.g., strong acid or base at elevated temperatures).
-
Benzyl Group: The benzyl group can be a site for oxidation and is also involved in the compound's overall electronic properties.[5]
A thorough stability program must therefore probe the molecule's resilience to hydrolysis, oxidation, and photolysis.
Anticipated Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated. Understanding these potential routes of decomposition is critical for designing appropriate analytical methods to detect and quantify any degradants.[2]
Caption: Potential Degradation Pathways of this compound.
Forced Degradation Studies: A Strategic Approach
Forced degradation, or stress testing, is an essential component of a stability program.[1][2] It involves subjecting the API to conditions more severe than those it would encounter during storage to accelerate degradation.[2][6] The primary objectives of these studies are to:
-
Identify likely degradation products.[4]
-
Elucidate degradation pathways.[4]
-
Establish the intrinsic stability of the molecule.[6]
-
Develop and validate stability-indicating analytical methods.[6]
The following table outlines a typical forced degradation study design for a novel API like this compound, in accordance with ICH Q1A(R2) guidelines.[7][8]
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at elevated temperature (e.g., 60°C) | To assess susceptibility to acid-catalyzed degradation, primarily of the ester group.[4] |
| Base Hydrolysis | 0.1 M NaOH at room or elevated temperature | To evaluate susceptibility to base-catalyzed degradation, focusing on the ester moiety.[4] |
| Oxidation | 3% H₂O₂ at room temperature | To probe for oxidative degradation, particularly at the tertiary amine and benzylic positions. |
| Thermal | Dry heat (e.g., 80°C) | To determine the impact of high temperature on the solid-state stability of the API. |
| Photostability | Exposure to UV and visible light as per ICH Q1B | To assess the potential for photodegradation.[1] |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration.
-
Acid Hydrolysis:
-
Pipette a known volume of the stock solution into a vial.
-
Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the vial at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.2 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH for degradation and 0.2 M HCl for neutralization. The reaction can often be conducted at room temperature due to the higher reactivity of esters to basic hydrolysis.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method (see below).
Protocol 2: Oxidative Degradation
-
Preparation: Pipette a known volume of the stock solution into a vial.
-
Degradation: Add a volume of 6% hydrogen peroxide to achieve a final concentration of 3%.
-
Incubation: Store the vial at room temperature, protected from light.
-
Sampling: Withdraw aliquots at specified time points.
-
Quenching: Quench the reaction by adding a suitable agent if necessary (e.g., sodium bisulfite), although dilution is often sufficient.
-
Analysis: Analyze the samples by HPLC.
Protocol 3: Thermal and Photostability
-
Solid-State Thermal Stress:
-
Place a known amount of the solid API in a vial and expose it to dry heat (e.g., 80°C) in a calibrated oven.
-
At designated time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
Caption: Experimental Workflow for Forced Degradation Studies.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[9] This method must be able to separate the parent API from all process-related impurities and degradation products.[9]
Key attributes of a stability-indicating HPLC method:
-
Specificity: The method must be able to produce a response for the analyte in the presence of all potential impurities. This is demonstrated by the separation of the parent peak from degradant peaks in the stressed samples.
-
Accuracy and Precision: The method must provide accurate and reproducible quantitative results.
-
Linearity and Range: The response should be linear over a defined concentration range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method should be sensitive enough to detect and quantify low levels of impurities.
Mass spectrometry (MS) coupled with HPLC (LC-MS) is an invaluable tool for the initial identification and structural elucidation of degradation products.[9][10] For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required.[9]
Long-Term and Accelerated Stability Studies
Once the intrinsic stability of this compound has been characterized through forced degradation, formal stability studies are initiated. These studies are conducted under controlled storage conditions as defined by ICH guidelines.[11]
| Study Type | Storage Condition | Testing Frequency (Minimum) | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months | To establish the re-test period or shelf life under recommended storage conditions.[10] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months | To predict the long-term stability profile and support the proposed shelf life.[1][11] |
The data from these studies are used to determine the rate of degradation and to establish a re-test period for the API.
Conclusion
The thermodynamic stability of this compound is a critical quality attribute that must be thoroughly investigated to ensure its safety and efficacy as a potential therapeutic agent. While direct stability data for this molecule is not yet in the public domain, a systematic approach based on established scientific principles and regulatory guidelines provides a clear path forward. By conducting comprehensive forced degradation studies, developing a validated stability-indicating analytical method, and performing long-term and accelerated stability testing, researchers and drug development professionals can build a robust stability profile for this promising compound. This foundational knowledge is indispensable for successful formulation development, regulatory submissions, and the ultimate delivery of a safe and effective medicine to patients.
References
- Analytical Techniques In Stability Testing - Separation Science. (2025).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
- Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. (2025).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.
- Forced Degradation Studies - MedCrave online. (2016).
-
Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. - ResearchGate. (n.d.). Retrieved from [Link]
- Forced Degradation Studies - SciSpace. (2016).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).
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An In-depth Technical Guide to the Structural Analysis of Benzyl(3-cyanopropyl)amino Acetate Intermediates
Foreword: The Critical Role of Intermediates in Pharmaceutical Development
In the intricate pathway of drug development, the journey from a conceptual molecule to a market-ready therapeutic is paved with chemical intermediates. Benzyl(3-cyanopropyl)amino acetate and its related structures are pivotal synthons in the creation of various active pharmaceutical ingredients (APIs). Their structural integrity is not merely a matter of chemical purity; it is the very foundation upon which the safety, efficacy, and stability of the final drug product are built. The presence of unwanted impurities, even in trace amounts, can arise from starting materials, by-products of the synthesis, or degradation and may pose significant risks to patient safety.[1][2][3]
This guide provides a comprehensive, field-proven framework for the structural elucidation and characterization of these critical intermediates. As a senior application scientist, my objective is to move beyond a simple recitation of techniques. Instead, this document explains the causality behind our analytical choices, presenting an integrated, multi-technique workflow that ensures a self-validating system of analysis. We will explore how a synergistic application of spectroscopic and chromatographic methods provides an unambiguous understanding of the molecule's identity, purity, and impurity profile, a process vital for regulatory compliance and robust drug development.[3][4]
Foundational Spectroscopic Analysis: The First Line of Inquiry
Spectroscopic techniques are the cornerstone of structural analysis, offering a rapid and detailed fingerprint of the molecule.[5] Our approach prioritizes methods that provide the most definitive information first, creating a logical cascade of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides precise information about the atomic framework, connectivity, and chemical environment of nuclei such as ¹H and ¹³C.
Expertise & Causality: We begin with NMR because it confirms the fundamental carbon-hydrogen framework. For a molecule like benzyl(3-cyanopropyl)amino acetate, specific resonances are expected. Their presence, chemical shift (δ), multiplicity, and integration provide a comprehensive and definitive confirmation of the target structure. For instance, the deshielding effect of the nitrogen and carbonyl groups will significantly influence the chemical shifts of adjacent protons, providing key structural clues.[6][7]
Expected Spectroscopic Signatures:
| Functional Group/Proton | Technique | Expected Chemical Shift (δ, ppm) | Rationale & Key Features |
| Benzyl Ring Protons | ¹H NMR | ~7.2 - 7.4 | Aromatic region; confirms the presence of the unsubstituted phenyl ring. |
| Benzylic Protons (-CH₂-Ph) | ¹H NMR | ~3.6 - 3.8 | Singlet (or AB quartet if chiral center nearby); adjacent to nitrogen, causing a downfield shift. |
| Acetate Methylene (-CH₂-COO) | ¹H NMR | ~3.3 - 3.5 | Singlet; adjacent to both nitrogen and the ester carbonyl, leading to deshielding. |
| Propyl Chain Protons (-N-CH₂-CH₂-CH₂-CN) | ¹H NMR | ~1.8 - 2.8 | Complex multiplets; protons closer to the nitrogen and cyano group will be further downfield. |
| Cyano Carbon (-C≡N) | ¹³C NMR | ~115 - 125 | Characteristic region for nitrile carbons; often a weak signal due to long relaxation times.[8] |
| Ester Carbonyl Carbon (-COO-) | ¹³C NMR | ~170 - 175 | Confirms the presence of the acetate ester functional group.[6][7] |
| Benzylic Carbon (-CH₂-Ph) | ¹³C NMR | ~50 - 60 | Key signal confirming the benzyl moiety's connection to the nitrogen. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the intermediate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex multiplets in the propyl chain.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Set the spectral width to 0-220 ppm.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a powerful tool for separating and identifying components in a mixture.[9][10][11]
Expertise & Causality: The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as an inlet depends on the analyte's volatility and thermal stability. For amino acid derivatives, LC-MS is generally preferred to avoid potential degradation at high GC inlet temperatures.[11] Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces a strong protonated molecular ion peak [M+H]⁺, directly confirming the molecular weight.
Expected Fragmentation Pattern for Benzyl(3-cyanopropyl)amino Acetate:
The primary fragmentation pathway involves the cleavage of the most labile bonds, primarily the benzylic C-N bond, which is stabilized by the aromatic ring.
-
Parent Ion [M+H]⁺: Confirms the molecular weight.
-
Major Fragment (m/z 91): Loss of the (3-cyanopropyl)amino acetate moiety to form the stable tropylium cation (C₇H₇⁺), a hallmark of benzyl-containing compounds.
-
Other Fragments: Cleavage at other points, such as the loss of the ethyl acetate group or fragmentation along the cyanopropyl chain, can provide further structural confirmation.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the intermediate (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile/water mixture).
-
LC Separation:
-
Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The formic acid aids in protonation for ESI.
-
Gradient: Start with a low percentage of B, increasing to elute the compound of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
MS Detection:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements, which can help in elemental composition determination.
-
Scan Range: Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 50-500).
-
Fragmentation (MS/MS): Perform tandem MS (MS/MS) on the parent ion to generate a fragmentation spectrum, confirming the structural fragments.
-
Infrared (IR) Spectroscopy: The Functional Group Check
IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent and quick verification step.[6]
Expertise & Causality: For benzyl(3-cyanopropyl)amino acetate, two functional groups provide highly characteristic absorption bands: the nitrile (C≡N) and the ester carbonyl (C=O). Their presence in the correct regions of the spectrum provides strong, immediate evidence that the synthesis has proceeded as expected.[7][8]
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| Nitrile (C≡N) | ~2240 - 2260 | A sharp, medium-intensity peak in a relatively clean region of the spectrum. Highly diagnostic for the cyano group. |
| Ester Carbonyl (C=O) | ~1735 - 1750 | A strong, sharp peak confirming the presence of the acetate ester. |
| C-H (Aromatic) | ~3000 - 3100 | Stretching vibrations for the benzyl ring protons. |
| C-H (Aliphatic) | ~2850 - 3000 | Stretching vibrations for the propyl and acetate methylene protons. |
Definitive Structure and Purity Assessment
While spectroscopy provides the molecular blueprint, a complete analysis requires definitive confirmation of the three-dimensional structure (where necessary) and a quantitative assessment of purity and impurities.
X-Ray Crystallography: The Gold Standard for Unambiguous Structure
When the absolute configuration or a precise 3D molecular geometry is required, single-crystal X-ray crystallography is the ultimate analytical tool.[12] It provides an unambiguous determination of bond lengths, bond angles, and stereochemistry.
Expertise & Causality: This technique is employed when NMR and MS data are ambiguous, when stereocenters are present, or when understanding the solid-state packing and conformation is critical for downstream processing. The primary challenge and rate-limiting step is often growing a single, high-quality crystal suitable for diffraction.[12][13]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization (The Critical Step):
-
Purify the intermediate to the highest possible degree using chromatography or recrystallization.
-
Screen a wide range of solvents and solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/pentane).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the growth of single crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Use a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα).
-
Collect a full sphere of diffraction data while rotating the crystal.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the atomic model against the experimental data to achieve the final, high-resolution crystal structure.
-
Chromatographic Purity: The Quantitative Answer
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for determining the purity of intermediates and APIs and for quantifying impurities.[14]
Expertise & Causality: A properly developed and validated HPLC method can separate the main component from starting materials, reagents, and synthetic by-products. By using a UV detector, we can quantify the relative percentage of each component based on its peak area. This is essential for meeting regulatory requirements, which mandate that impurities above a certain threshold (typically >0.10%) must be identified and characterized.[2][4]
Experimental Protocol: HPLC Purity Analysis
-
Method Development:
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to achieve optimal separation.
-
Detection: Use a UV detector set to a wavelength where the benzyl group absorbs strongly (e.g., ~254 nm).
-
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
-
Analysis:
-
Prepare a solution of the intermediate at a known concentration (e.g., 1 mg/mL).
-
Inject the solution into the HPLC system.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks (Area % method).
-
Integrated Analytical Workflow
No single technique tells the whole story. A robust structural analysis relies on an integrated workflow where each method corroborates the others. This logical progression ensures both efficiency and certainty.
Workflow Visualization:
The following diagram illustrates the logical flow for the comprehensive analysis of a benzyl(3-cyanopropyl)amino acetate intermediate, from initial synthesis to final characterization.
Caption: Logical workflow for the structural analysis of pharmaceutical intermediates.
References
- ResolveMass Laboratories Inc. (2025, September 29).
- Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. (n.d.).
- ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry.
- Kymos. (2024, January 23). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
- Fiveable. (2025, September 15). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
- PubMed. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(22), 2198-205.
- Longdom Publishing. (2024, November 25). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods.
- McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition.
- Shaikh, T., et al. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. IJPPR.
- SynThink. (n.d.).
- BOC Sciences. (n.d.).
- Rowe, R. C. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
- ACS Publications. (n.d.). Quantitative determination of the amino acid composition of a protein using gas chromatography-mass spectrometry.
- University of Calgary. (n.d.). Ch20: Spectroscopy Analysis : Nitriles.
- Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- AZoLifeSciences. (2022, September 12). Role of Analytical Chemistry in the Pharmaceutical Industry.
- IntechOpen. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
- Biemann, K., & Vetter, W. (1960). Quantitative analysis of amino acid mixtures. Chimia, 14, 397.
- Journal of Medicinal Chemistry. (2014, August 11).
- ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
- Siddiqui, M. R., et al. (n.d.). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry.
- MDPI. (2020, December 30).
- Shipov, R. G., et al. (n.d.). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives.
- PubMed. (n.d.). X-ray crystallography in drug discovery.
- Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery.
- ResearchGate. (2025, August 7). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
- NIH. (n.d.). Synthesis of 5-Cyano-Tryptophan as a 2D Infrared Spectroscopic Reporter of Structure.
- Hilaris Publisher. (2022, April 26). Drug Discovery Using X-Ray Crystallography.
- MDPI. (2021, October 30). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- Organic Syntheses. (n.d.). Procedure.
- BLDpharm. (n.d.). 194874-12-9|Ethyl 2-(benzyl(3-cyanopropyl)amino)
- Google Patents. (2014, May 21).
- Ben-Tama, A., et al. (n.d.). synthesis and crystal structure of benzyl-(2-cyano-ethyl)- ammonium, chloride.
- Eurasian Journal of Physics, Chemistry and Mathematics. (2022, August).
- SciSpace. (n.d.).
- Orbital: The Electronic Journal of Chemistry. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. 13(3), 250-258.
- Benchchem. (2025). Application Notes and Protocols for the Use of (S)
- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. AIR Unimi.
Sources
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- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fiveable.me [fiveable.me]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. academic.oup.com [academic.oup.com]
- 10. longdom.org [longdom.org]
- 11. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
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- 13. mdpi.com [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Cyclization of Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate
Welcome to the technical support center for the cyclization of Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this intramolecular reaction, which is a key step in the synthesis of piperidine-3-carbonitrile derivatives. These derivatives are significant scaffolds in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting for common side reactions and challenges encountered during this synthesis, structured in a practical question-and-answer format.
The intramolecular cyclization of this compound to form a piperidine ring is a variation of the Dieckmann condensation.[3][4][5][6][7][8] This base-catalyzed reaction involves the formation of a carbanion at the carbon alpha to the nitrile group, which then attacks the carbonyl carbon of the ester group, leading to the formation of a six-membered ring.[4][9] While theoretically straightforward, this reaction is often plagued by side reactions that can significantly impact yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the primary factors affecting the cyclization efficiency?
A1: Low yields in Dieckmann-type cyclizations are a common issue and can stem from several factors. The core of the problem often lies in the competition between the desired intramolecular cyclization and undesirable intermolecular reactions.[4]
Possible Causes & Solutions:
-
Intermolecular Condensation (Dimerization/Polymerization): At high concentrations, the enolate of one molecule can react with the ester of another, leading to linear dimers or polymers instead of the desired cyclic product.[4][10] This is a classic challenge in intramolecular reactions.[11]
-
Troubleshooting:
-
High Dilution: Running the reaction at a higher dilution favors the intramolecular pathway. A typical starting point is a substrate concentration of 0.01-0.05 M. Experiment with different concentrations to find the optimal balance for your specific conditions.[10]
-
Slow Addition: Adding the substrate slowly to a solution of the base can also maintain a low instantaneous concentration of the reactant, further promoting intramolecular cyclization.
-
-
-
Base Strength and Stoichiometry: The choice and amount of base are critical. The base must be strong enough to deprotonate the α-carbon to the nitrile, but an inappropriate choice can lead to side reactions.
-
Troubleshooting:
-
Use of a Strong, Non-Nucleophilic Base: Sterically hindered bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are generally preferred over nucleophilic bases like sodium ethoxide.[3][4] Nucleophilic bases can lead to transesterification or other undesired reactions.
-
Ensure Anhydrous Conditions: These strong bases are highly reactive with water. Ensure all glassware is oven-dried and solvents are rigorously dried before use. Moisture will quench the base and inhibit the reaction.
-
Stoichiometry: At least one full equivalent of base is required to drive the reaction to completion, as the product, a β-ketonitrile, is more acidic than the starting material and will be deprotonated by the base.[5][10] Using a slight excess (1.1-1.2 equivalents) can be beneficial, but a large excess may promote side reactions.
-
-
-
Reaction Temperature: The temperature can influence the rates of competing reactions.
-
Troubleshooting:
-
Optimization: While some condensations require elevated temperatures to proceed at a reasonable rate, higher temperatures can also favor decomposition or side reactions. If you are experiencing low yields at reflux, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish at room temperature, a modest increase in temperature may be necessary.
-
-
Q2: I am observing a significant amount of an unexpected byproduct. What are the likely side reactions and how can I identify them?
A2: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to diagnosing and mitigating them.
Common Side Reactions:
-
Hydrolysis of the Ester and/or Nitrile: If there is any moisture present in the reaction, the ester and nitrile groups can be hydrolyzed to a carboxylic acid and a carboxamide/carboxylic acid, respectively. This is especially problematic under basic conditions.
-
Identification: These byproducts will have different polarities and can often be identified by LC-MS or by isolating and characterizing them using NMR spectroscopy. The mass spectrum will show a molecular ion corresponding to the hydrolyzed product.
-
Prevention: As mentioned in Q1, meticulous adherence to anhydrous reaction conditions is crucial.
-
-
Retro-Dieckmann Condensation: The Dieckmann condensation is a reversible reaction.[6][7] If the product is not stabilized by deprotonation, it can revert to the starting material.
-
Prevention: Using at least one equivalent of a strong base ensures that the acidic β-ketonitrile product is deprotonated, shifting the equilibrium towards the product.[5]
-
-
Elimination Reactions: Depending on the substrate structure and reaction conditions, elimination reactions can sometimes occur, leading to unsaturated byproducts.
-
Oligomerization: As discussed in Q1, intermolecular reactions can lead to the formation of oligomers, which can be difficult to characterize and separate.[10]
-
Identification: These often appear as a baseline smear or a series of evenly spaced peaks in an LC-MS analysis. Gel permeation chromatography (GPC) can also be used to identify high molecular weight species.
-
Troubleshooting Workflow for Byproduct Identification:
Caption: Byproduct identification workflow.
Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What could be the cause?
A3: A stalled reaction can be frustrating. The issue often lies with the reagents or subtle aspects of the reaction setup.
Potential Causes and Solutions:
-
Inactive Base: Sodium hydride, a commonly used base, can lose its activity over time, especially if not stored properly.[10]
-
Troubleshooting:
-
Use Fresh Base: Use a fresh bottle of sodium hydride or wash the mineral oil from an older batch with dry hexanes before use.
-
Alternative Bases: Consider using other strong, non-nucleophilic bases like potassium tert-butoxide or freshly prepared LDA.
-
-
-
Insufficiently Anhydrous Conditions: Trace amounts of water can progressively consume the base, leading to a stalled reaction.
-
Troubleshooting:
-
Dry Solvents: Ensure your solvents are rigorously dried. For example, THF should be freshly distilled from sodium/benzophenone.
-
Dry Glassware and Atmosphere: Oven-dry all glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Product Inhibition: In some cases, the deprotonated product may precipitate from the reaction mixture, hindering further reaction.
Q4: How can I effectively purify the cyclized product from the reaction mixture?
A4: Purification of the β-ketonitrile product requires careful handling due to its potential instability.
Purification Strategy:
-
Aqueous Work-up:
-
After the reaction is complete, it is typically quenched by carefully adding a proton source. A dilute acid (e.g., 1M HCl) is often used to neutralize the excess base and protonate the enolate product.[3] Be cautious, as adding acid too quickly can cause a rapid temperature increase.
-
The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.
-
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
TLC Analysis: Before running a column, it is essential to determine the appropriate solvent system using thin-layer chromatography (TLC).
-
-
Crystallization:
-
If the product is a solid, crystallization can be an effective purification method.[10] This may require some experimentation to find a suitable solvent or solvent mixture.
-
Table 1: Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield | Intermolecular Condensation | - Increase solvent volume (high dilution).- Slow addition of the substrate to the base. |
| Inactive/Insufficient Base | - Use fresh, high-purity base.- Ensure at least 1.1 equivalents of base are used. | |
| Inappropriate Temperature | - Optimize reaction temperature; try lower temperatures for longer times. | |
| Byproduct Formation | Hydrolysis | - Use rigorously dried solvents and glassware.- Maintain an inert atmosphere. |
| Retro-Dieckmann | - Use at least one equivalent of a strong base to deprotonate the product. | |
| Oligomerization | - Employ high dilution conditions. | |
| Stalled Reaction | Deactivated Base | - Use a fresh batch of base or an alternative strong base. |
| Trace Moisture | - Re-evaluate and improve drying procedures for all reagents and equipment. | |
| Product Precipitation | - Experiment with different anhydrous solvents to improve solubility. |
Experimental Protocols
Protocol 1: General Procedure for the Cyclization of this compound
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) to the THF.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred suspension of sodium hydride over 1-2 hours.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux (monitor by TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1M HCl until the pH is neutral to slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Reaction Pathway Diagram:
Caption: Main reaction pathway for the cyclization.
References
-
Experimental Help for Dieckmann Condensation. Reddit. Available from: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
Intramolecular Cyclization Side Reactions. ResearchGate. Available from: [Link]
-
Dieckmann Condensation Mechanism, Examples and Application. Chemistry Notes. Available from: [Link]
-
Dieckmann Reaction. Cambridge University Press. Available from: [Link]
-
Piperidine Synthesis. DTIC. Available from: [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available from: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available from: [Link]
- Stereoselective synthesis of piperidine derivatives. Google Patents.
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Available from: [Link]
-
Dieckmann Condensation. Organic Chemistry Portal. Available from: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available from: [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. NIH. Available from: [Link]
-
Dieckmann condensation. University of Calgary. Available from: [Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. NC State University Libraries. Available from: [Link]
-
Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Available from: [Link]
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- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to Identifying Nitrile and Ester Functional Groups in Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate using IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is an indispensable analytical technique in organic chemistry, offering a rapid and non-destructive method for identifying functional groups within a molecule. This guide provides an in-depth comparison of the characteristic IR spectral peaks for the nitrile and ester functional groups present in Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate, supported by established spectroscopic principles and experimental data from related compounds.
The Diagnostic Power of Molecular Vibrations
At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects, making the resulting spectrum a unique molecular fingerprint. For a molecule like this compound, which contains both a nitrile (C≡N) and an ester (C=O, C-O) group, IR spectroscopy allows for the unambiguous identification of each.
Distinguishing Features: Nitrile vs. Ester Peaks
The primary IR absorptions for nitrile and ester groups appear in distinct regions of the spectrum, enabling clear differentiation.
The Nitrile (C≡N) Stretch: A Sharp Indicator
The nitrile functional group is characterized by a carbon-nitrogen triple bond. This strong bond gives rise to a stretching vibration that appears in a relatively uncongested region of the IR spectrum.
-
Expected Absorption Region: The C≡N stretching peak is typically observed in the range of 2220-2260 cm⁻¹ .[1][2]
-
Peak Characteristics: This peak is characteristically sharp and of medium to strong intensity .[3] Its position can be influenced by conjugation; conjugated nitriles absorb at a lower wavenumber (2220-2240 cm⁻¹) compared to saturated nitriles (2240-2260 cm⁻¹).[3] Given the saturated nature of the propyl chain attached to the nitrile in the target molecule, the peak is expected in the higher end of this range.
The Ester (C=O and C-O) Stretches: A Two-Part Signature
Esters possess two key vibrational modes that serve as their spectroscopic signature: the carbonyl (C=O) stretch and the carbon-oxygen (C-O) stretches.
-
Carbonyl (C=O) Stretch: This is one of the most prominent and easily identifiable absorptions in an IR spectrum.
-
Carbon-Oxygen (C-O) Stretches: Esters exhibit two distinct C-O stretching vibrations, which further confirm the presence of this functional group.
Comparative Summary of IR Peaks
The following table summarizes the key diagnostic IR absorption peaks for the nitrile and ester functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Peak Shape |
| Nitrile | C≡N Stretch | 2240 - 2260 | Medium - Strong | Sharp |
| Ester | C=O Stretch | 1735 - 1750 | Strong | Sharp |
| C-O Stretches | 1000 - 1300 | Medium - Strong | Sharp (multiple bands) |
Experimental Protocol for Acquiring an IR Spectrum
This section outlines a standard procedure for obtaining a high-quality IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, then allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small drop of the liquid sample, this compound, directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.
-
-
Spectrum Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-600 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Process the resulting spectrum as needed (e.g., baseline correction).
-
Identify and label the key absorption peaks corresponding to the nitrile and ester functional groups, as well as other expected peaks (e.g., C-H stretches from alkyl and aromatic groups).
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Visualizing the IR Analysis Workflow
The following diagram illustrates the logical workflow for identifying the nitrile and ester functional groups in this compound using IR spectroscopy.
Caption: Workflow for IR spectral analysis of this compound.
Conclusion
IR spectroscopy provides a definitive method for the simultaneous identification of nitrile and ester functional groups within a molecule such as this compound. The sharp, medium-intensity nitrile C≡N stretch in the ~2250 cm⁻¹ region and the strong, sharp ester C=O stretch around 1740 cm⁻¹, complemented by the C-O stretches in the fingerprint region, serve as unambiguous markers. By following a systematic experimental protocol and understanding the principles of IR absorption, researchers can confidently confirm the chemical structure and purity of their compounds.
References
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Chemistry LibreTexts. [Link]
- Wade, L. G. (2017). Infrared Spectroscopy and Mass Spectrometry. In Organic Chemistry (9th ed., pp. 523-561). Pearson.
-
University of Massachusetts. (n.d.). IR Group Frequencies. UMass OWL. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. NIU - Department of Chemistry and Biochemistry. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Northern Illinois University. (n.d.). IR Absorption Frequencies. NIU - Department of Chemistry and Biochemistry. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]
-
LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. SlideShare. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry at CU Boulder. [Link]
-
Jabbar, I. I. (2023, May 31). Plz help in identifying the compound?. ResearchGate. [Link]
-
NIST. (n.d.). Ethyl 2-benzylacetoacetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethyl cyanoacetate. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
